Trifluperidol hydrochloride
Overview
Description
Trifluperidol hydrochloride is a typical antipsychotic of the butyrophenone chemical class. It is known for its high potency and is used primarily in the treatment of psychoses, including schizophrenia and mania. This compound is more potent by weight compared to other antipsychotics like haloperidol, but it also has a higher incidence of severe side effects, such as tardive dyskinesia and other extrapyramidal effects .
Mechanism of Action
Target of Action
Trifluperidol hydrochloride, a derivative of butyrophenone, primarily targets the Dopamine D2 receptors . These receptors play a crucial role in the regulation of the brain’s reward system and motor control .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic synapse . By blocking the Dopamine D2 receptors, it disrupts the normal functioning of this pathway, leading to altered neurotransmission .
Pharmacokinetics
Like other antipsychotic drugs, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as changes in mood, behavior, and perception . It can also cause more severe side effects, especially tardive dyskinesia and other extrapyramidal effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
Trifluperidol Hydrochloride exhibits pharmacological effects and a mechanism of action very similar to that of phenothiazines and thioxanthenes in that it blocks dopaminergic receptors . It is a high-affinity sigma receptor blocker and it was strongly selective for NR1a/2B receptors . It is more selective with respect to D2 receptors .
Cellular Effects
This compound influences cell function by blocking dopaminergic receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism . It is used in the treatment of psychoses including mania and schizophrenia .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a high-affinity sigma receptor blocker and it was strongly selective for NR1a/2B receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trifluperidol hydrochloride involves several key steps:
Grignard Reaction: The Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride produces 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.
Catalytic Hydrogenation: This step removes the benzyl protecting group, yielding 4-(3-(trifluoromethyl)phenyl)-4-piperidinol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Trifluperidol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the trifluperidol molecule.
Reduction: Reduction reactions can alter the oxidation state of the molecule, affecting its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine and bromine are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Trifluperidol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of butyrophenone derivatives.
Biology: this compound is used to study the effects of dopamine receptor antagonists on cellular processes.
Medicine: It is primarily used in the treatment of schizophrenia, mania, and other psychotic disorders. Research is ongoing to explore its potential in treating other neurological conditions.
Industry: This compound is used in the pharmaceutical industry for the development of new antipsychotic medications
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative with similar antipsychotic properties but lower potency.
Trifluoperazine: A phenothiazine derivative used to treat similar conditions but with a different chemical structure.
Fluphenazine: Another antipsychotic with a different chemical class but similar therapeutic effects
Uniqueness
Trifluperidol hydrochloride is unique due to its high potency and strong binding affinity to D2 receptors. This makes it effective at lower doses compared to other antipsychotics. its high potency also results in a higher incidence of severe side effects, which limits its use to cases where other treatments are ineffective .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F4NO2.ClH/c23-19-8-6-16(7-9-19)20(28)5-2-12-27-13-10-21(29,11-14-27)17-3-1-4-18(15-17)22(24,25)26;/h1,3-4,6-9,15,29H,2,5,10-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGQXRZAHIZHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)CCCC(=O)C3=CC=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045810 | |
Record name | Trifluperidol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2062-77-3 | |
Record name | Trifluperidol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2062-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluperidol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trifluperidol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluperidol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIFLUPERIDOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIC8RB6P81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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